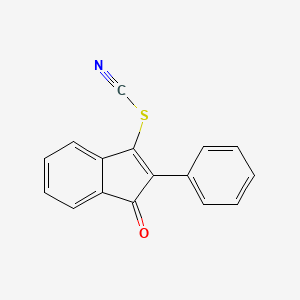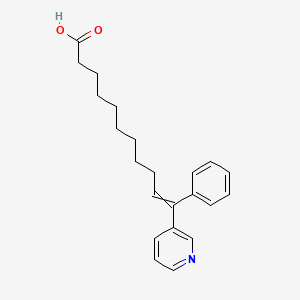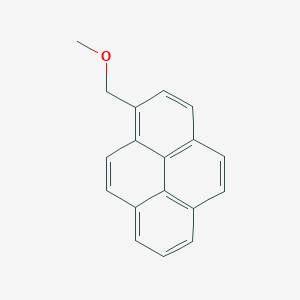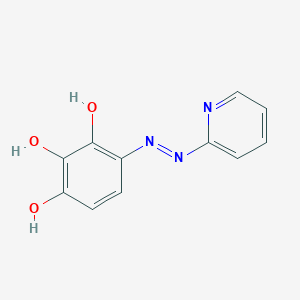![molecular formula C9H8BrNO2 B14369913 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene CAS No. 90725-55-6](/img/structure/B14369913.png)
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a prop-1-enyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-nitrobenzene followed by the addition of a prop-1-enyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent product yield. The use of automated systems and precise control of reaction parameters is crucial for maintaining product quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-[(Z)-3-bromoprop-1-enyl]-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various biologically active compounds. The compound’s effects are mediated through its ability to modify the structure and function of target molecules, such as enzymes and receptors.
Comparison with Similar Compounds
1-[(Z)-3-chloroprop-1-enyl]-3-nitrobenzene: Similar structure but with a chlorine atom instead of bromine.
1-[(Z)-3-bromoprop-1-enyl]-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
1-[(Z)-3-bromoprop-1-enyl]-3-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a nitro group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
90725-55-6 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H,6H2/b4-2- |
InChI Key |
WVCOXGRCYMPXEK-RQOWECAXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\CBr |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)


![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)






